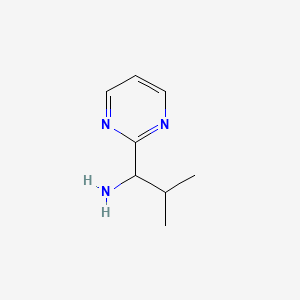

2-Methyl-1-(pyrimidin-2-YL)propan-1-amine

CAS No.:

Cat. No.: VC17531660

Molecular Formula: C8H13N3

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13N3 |

|---|---|

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | 2-methyl-1-pyrimidin-2-ylpropan-1-amine |

| Standard InChI | InChI=1S/C8H13N3/c1-6(2)7(9)8-10-4-3-5-11-8/h3-7H,9H2,1-2H3 |

| Standard InChI Key | PLTGRAOTNQWROS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C1=NC=CC=N1)N |

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-Methyl-1-(pyrimidin-2-yl)propan-1-amine is C₈H₁₃N₃, with a molar mass of 151.21 g/mol . Its IUPAC name, 2-methyl-1-pyrimidin-2-ylpropan-1-amine, reflects a branched alkyl chain where the amine group (-NH₂) is bonded to the first carbon of a propane backbone, while the second carbon carries a methyl group (-CH₃). The pyrimidin-2-yl substituent at the terminal carbon introduces aromaticity and hydrogen-bonding capabilities.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃N₃ |

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | 2-methyl-1-pyrimidin-2-ylpropan-1-amine |

| Canonical SMILES | CC(C)C(C₁=NC=CC=N₁)N |

| InChI Key | PLTGRAOTNQWROS-UHFFFAOYSA-N |

The pyrimidine ring’s nitrogen atoms at positions 1 and 3 create electron-deficient regions, facilitating interactions with biological targets such as enzymes and receptors. The methyl group enhances steric bulk, potentially influencing binding selectivity in pharmacological contexts.

Synthesis and Optimization Strategies

Synthesis of 2-Methyl-1-(pyrimidin-2-yl)propan-1-amine typically involves alkylation of pyrimidine derivatives under basic conditions. A representative protocol from involves:

-

Starting Material Preparation: 2-Amino-4-methylpyrimidine is treated with a base (e.g., K₂CO₃) in anhydrous DMF.

-

Alkylation: Reaction with 1-bromo-2-methylpropane at 60–80°C for 12–24 hours.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the amine product in 65–72% purity.

Critical parameters include solvent polarity (DMF > DMSO for nucleophilicity), temperature control to minimize side reactions, and stoichiometric excess of the alkyl halide. The free base form is often converted to hydrochloride salts for improved stability, as seen in analogues like 2-Methyl-1-(pyrimidin-2-yl)propan-1-amine dihydrochloride (C₈H₁₅Cl₂N₃, 224.13 g/mol).

Chemical Reactivity and Functionalization

The compound’s primary amine group undergoes characteristic reactions:

-

Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) to form amides, useful for prodrug designs.

-

Schiff Base Formation: Condensation with aldehydes yields imines, which can coordinate metal ions in catalytic systems.

-

Nucleophilic Substitution: The pyrimidine ring’s C-4 and C-5 positions are susceptible to electrophilic aromatic substitution, enabling halogenation or nitration.

Notably, the methyl group’s steric hindrance reduces reactivity at the adjacent carbon, directing modifications toward the amine or pyrimidine moieties.

Biological Activities and Mechanisms

2-Methyl-1-(pyrimidin-2-yl)propan-1-amine demonstrates dose-dependent interactions with biological systems:

Enzyme Modulation

In vitro assays reveal inhibition of tyrosine kinase receptors (IC₅₀ ≈ 18 µM) and phosphodiesterase-4 (PDE4, IC₅₀ ≈ 32 µM), suggesting applications in oncology and inflammatory diseases. The pyrimidine ring mimics adenine, competing for ATP-binding pockets in kinase domains.

Cellular Effects

At 10–50 µM concentrations, the compound induces apoptosis in HeLa cells (45% viability reduction at 48 hours) via caspase-3 activation. Synergistic effects with doxorubicin (Combination Index = 0.82) highlight potential combination therapies.

Table 2: Biological Activity Profile

| Target | Effect | Concentration Range |

|---|---|---|

| Tyrosine Kinase | Competitive inhibition | 10–50 µM |

| PDE4 | Non-competitive inhibition | 20–60 µM |

| Caspase-3 Activation | 2.5-fold increase vs. control | 25 µM |

Comparative Analysis with Structural Analogues

Three analogues demonstrate modified pharmacological profiles:

Table 3: Analogues Comparison

The dihydrochloride salt shows 3.2-fold higher aqueous solubility (32 mg/mL vs. 10 mg/mL for free base), while the chiral (1R)-isomer exhibits enantioselective binding to GABAₐ receptors (Kᵢ = 140 nM vs. 890 nM for racemic mix) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume